

Application Notes: Beta-Glucanase Activity Assay using the Dinitrosalicylic Acid (DNS) Method

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Compound of Interest

Compound Name: *beta-Glucanase*

Cat. No.: *B13393628*

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Audience: Researchers, scientists, and drug development professionals.

Principle

The determination of **beta-glucanase** activity is based on the quantification of reducing sugars released from the enzymatic hydrolysis of a β -glucan substrate, such as barley β -glucan.[1]

The assay utilizes the 3,5-dinitrosalicylic acid (DNS) method, a widely used technique for estimating reducing sugars.[1]

In an alkaline environment and under heat, the DNS reagent undergoes a redox reaction with the free carbonyl group of the reducing sugars.[2] During this reaction, the yellow 3,5-dinitrosalicylic acid is reduced to the orange-red colored 3-amino-5-nitrosalicylic acid.[2] The intensity of the resulting color is directly proportional to the concentration of the reducing sugars produced by the enzyme's action.[3] This color change is quantified by measuring the absorbance with a spectrophotometer at a wavelength of 540 nm.[1][4] The enzyme activity is then determined by comparing the sample's absorbance to a standard curve generated with known concentrations of glucose.[3]

Materials and Reagents

2.1 Equipment

- Spectrophotometer or Microplate Reader (capable of reading at 540 nm)

- Water bath
- Vortex mixer
- Centrifuge (optional, for clarifying enzyme extracts)
- Analytical balance
- pH meter
- Pipettes and tips
- Glass test tubes or PCR tubes/plates
- Cuvettes or 96-well plates

2.2 Reagents

- 3,5-Dinitrosalicylic acid (DNSA)
- Sodium potassium tartrate tetrahydrate (Rochelle salt)
- Sodium hydroxide (NaOH)
- Phenol (optional, for color stability)[5]
- Sodium sulfite (Na₂SO₃) or Sodium metabisulfite (optional)[5][6]
- Barley β -glucan (or other suitable β -glucan substrate)
- D-Glucose (for standard curve)
- Sodium Acetate Buffer (e.g., 50 mM, pH 5.0)
- Deionized or distilled water

2.3 Reagent Preparation

- 50 mM Sodium Acetate Buffer (pH 5.0):

- Dissolve 4.1 g of sodium acetate trihydrate in 950 mL of deionized water.
- Adjust the pH to 5.0 using glacial acetic acid.
- Bring the final volume to 1 L with deionized water. Store at 4°C.
- 1% (w/v) Barley β -Glucan Substrate:
 - Weigh 1.0 g of barley β -glucan powder.
 - Add it to 100 mL of 50 mM Sodium Acetate Buffer (pH 5.0).
 - Heat the solution in a boiling water bath with constant stirring until the β -glucan is completely dissolved.
 - Cool to room temperature before use. Prepare this solution fresh daily.
- 1 mg/mL Glucose Standard Stock Solution:
 - Accurately weigh 100 mg of anhydrous D-glucose.
 - Dissolve it in 100 mL of 50 mM Sodium Acetate Buffer (pH 5.0).
 - Store at 4°C for up to one week.
- DNS Reagent (100 mL):
 - In a 250 mL beaker, dissolve 1.0 g of 3,5-dinitrosalicylic acid in 50 mL of deionized water by gently heating and stirring.^[7]
 - Slowly and carefully add 20 mL of 2 M NaOH solution.^[7]
 - In a separate beaker, dissolve 30.0 g of sodium potassium tartrate tetrahydrate in approximately 20 mL of warm deionized water.^{[7][8]}
 - Add the tartrate solution to the DNSA solution and mix thoroughly.
 - Allow the mixture to cool to room temperature.

- Adjust the final volume to 100 mL with deionized water.[\[7\]](#)
- Store in a dark, amber-colored bottle at room temperature. The reagent is stable for several weeks.[\[2\]](#)

Experimental Protocols

3.1 Part A: Glucose Standard Curve Generation

- Label a set of clean test tubes from 0 to 6.
- Pipette volumes of the 1 mg/mL glucose stock solution and buffer into the tubes according to the table below to create a range of glucose concentrations.
- Add 1.0 mL of DNS reagent to each tube.
- Mix the contents of each tube thoroughly using a vortex mixer.
- Incubate all tubes in a boiling water bath (100°C) for exactly 5 minutes.[\[9\]](#)
- Immediately cool the tubes to room temperature in an ice-water bath to stop the reaction and stabilize the color.
- Add 8.0 mL of deionized water to each tube and mix well.
- Measure the absorbance of each solution at 540 nm against the blank (Tube 0).
- Plot a graph of Absorbance at 540 nm (Y-axis) versus Glucose concentration in mg (X-axis). Determine the linear regression equation ($y = mx + c$) for the curve.

| Tube No. | 1 mg/mL Glucose (mL) | 50 mM Acetate Buffer (mL) | Total Glucose (mg) |
|-----------|----------------------|---------------------------|--------------------|
| 0 (Blank) | 0.0 | 1.0 | 0.0 |
| 1 | 0.2 | 0.8 | 0.2 |
| 2 | 0.4 | 0.6 | 0.4 |
| 3 | 0.6 | 0.4 | 0.6 |
| 4 | 0.8 | 0.2 | 0.8 |
| 5 | 1.0 | 0.0 | 1.0 |

3.2 Part B: **Beta-Glucanase** Activity Assay

- Prepare appropriate dilutions of your enzyme sample using 50 mM Sodium Acetate Buffer (pH 5.0).
- Set up three sets of labeled test tubes: "Test," "Enzyme Blank," and "Substrate Blank."
- For the "Test" sample:
 - Add 0.5 mL of the 1% barley β -glucan substrate to a test tube.
 - Pre-incubate the tube at the desired reaction temperature (e.g., 50°C) for 5 minutes.
 - Initiate the reaction by adding 0.5 mL of the diluted enzyme solution. Mix gently.
 - Incubate for a precise period (e.g., 15 minutes) at the reaction temperature.
 - Stop the reaction by adding 1.0 mL of DNS reagent and vortex immediately.
- For the "Enzyme Blank":
 - Mix 0.5 mL of buffer with 0.5 mL of the diluted enzyme solution.
 - Add 1.0 mL of DNS reagent before adding the substrate.

- Finally, add 0.5 mL of the 1% barley β -glucan substrate.
- For the "Substrate Blank":
 - Mix 0.5 mL of the 1% barley β -glucan substrate with 0.5 mL of buffer.
 - Add 1.0 mL of DNS reagent.
- Place all tubes (Test, Enzyme Blank, Substrate Blank) in a boiling water bath for 5 minutes.
[9]
- Cool the tubes in an ice-water bath.
- Add 8.0 mL of deionized water to each tube and mix well.
- Measure the absorbance of all tubes at 540 nm against a water blank.
- Calculate the corrected absorbance for the test sample:
 - $\text{Corrected Absorbance} = \text{Absorbance (Test)} - \text{Absorbance (Enzyme Blank)} - \text{Absorbance (Substrate Blank)}$

Data Presentation and Calculations

4.1 Summary of Quantitative Parameters

| Parameter | Value/Condition |
|-------------------------|---|
| Substrate | 1% (w/v) Barley β -Glucan |
| Buffer | 50 mM Sodium Acetate, pH 5.0 |
| Enzyme Reaction Volume | 1.0 mL (0.5 mL enzyme + 0.5 mL substrate) |
| Enzyme Incubation Time | 15 minutes (can be optimized) |
| Enzyme Incubation Temp. | 50°C (can be optimized) |
| DNS Reagent Volume | 1.0 mL |
| Color Development | 5 minutes at 100°C |
| Final Dilution Volume | 10.0 mL |
| Measurement Wavelength | 540 nm |

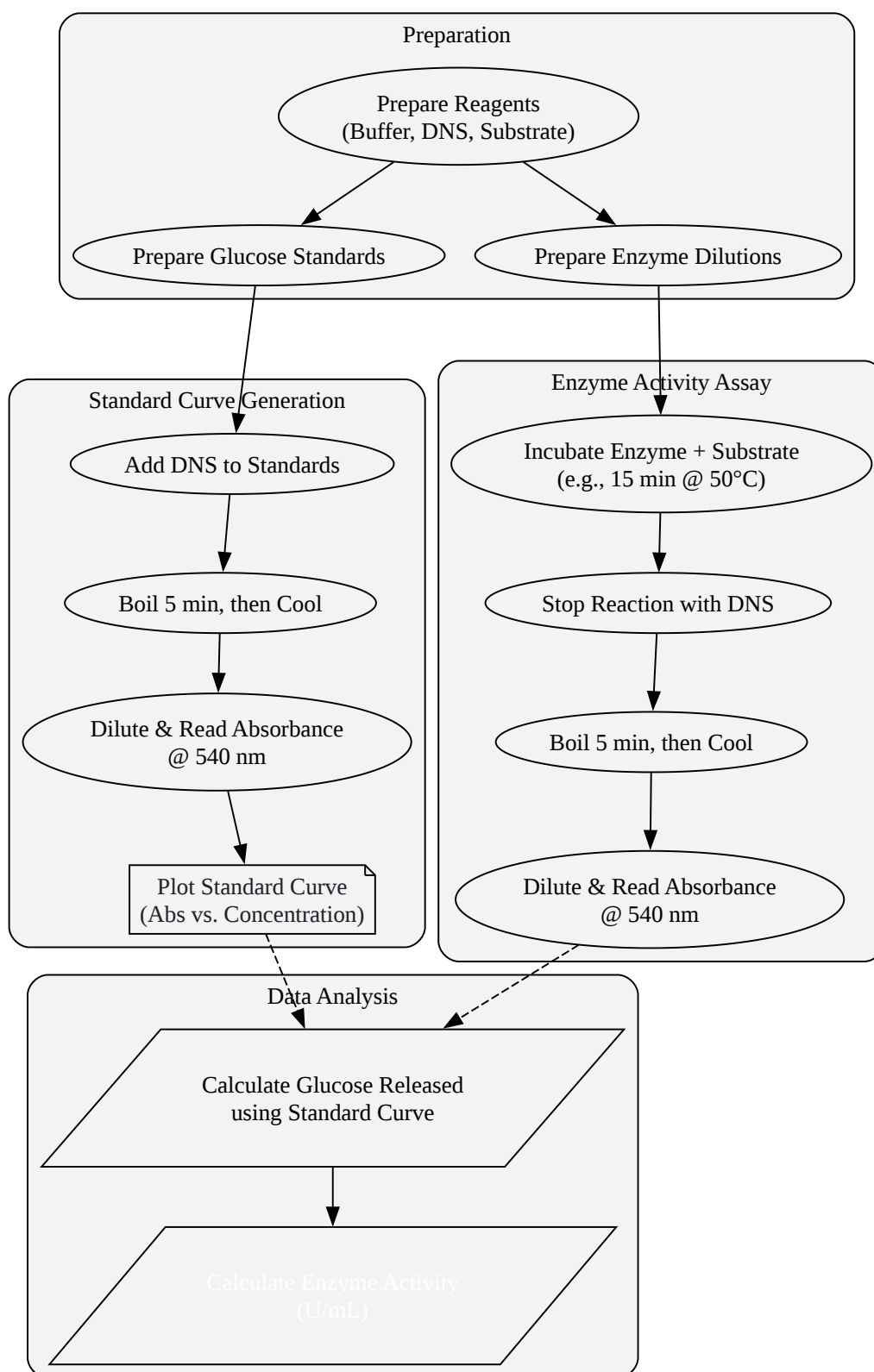
4.2 Calculation of Enzyme Activity

- Determine Amount of Glucose Released: Using the corrected absorbance of your test sample and the linear regression equation from your standard curve ($y = mx + c$, where y is absorbance and x is mg of glucose), calculate the amount of glucose released.
 - Amount of Glucose (mg) = (Corrected Absorbance - c) / m
- Calculate Enzyme Activity (U/mL): One unit (U) of **beta-glucanase** activity is defined as the amount of enzyme that releases 1 μ mol of glucose equivalents per minute under the specified assay conditions. The molecular weight of glucose is 180.16 g/mol .
 - Step 1: Convert mg of glucose to μ mol.
 - μ mol of Glucose = (Amount of Glucose in mg / 180.16) x 1000
 - Step 2: Calculate the activity.
 - Activity (U/mL) = (μ mol of Glucose) / (Incubation Time (min) x Volume of Enzyme (mL) in reaction) x Dilution Factor

Example Calculation:

- Corrected Absorbance = 0.45
- Standard curve equation: $y = 0.6x + 0.05$
- Incubation time = 15 min
- Volume of enzyme = 0.5 mL
- Enzyme dilution factor = 10
- Amount of Glucose (mg) = $(0.45 - 0.05) / 0.6 = 0.667$ mg
- μmol of Glucose = $(0.667 / 180.16) \times 1000 = 3.70$ μmol
- Activity (U/mL) = $(3.70 \mu\text{mol}) / (15 \text{ min} \times 0.5 \text{ mL}) \times 10 = 4.93$ U/mL

Visualized Experimental Workflow



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